molecular formula C7H9BrN2O2 B3197849 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 1007517-56-7

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3197849
CAS No.: 1007517-56-7
M. Wt: 233.06 g/mol
InChI Key: APFDEDHWLPYNPP-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)butanoic acid is a small organic molecule featuring a pyrazole ring substituted with a bromine atom at the 4-position, linked via a methylene chain to a carboxylic acid group. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery due to its ability to participate in hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the brominated pyrazole). These analogs highlight the importance of substituent positioning and additional functional groups in modulating physicochemical and biological properties.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(2-7(11)12)10-4-6(8)3-9-10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDEDHWLPYNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-56-7
Record name 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of de-brominated pyrazoles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Chain Length Variants

a) 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid
  • Structure: Pyrazole ring attached at the 4-position of butanoic acid.
  • Molecular Formula : C₇H₉BrN₂O₂; Molecular Weight : 233.06 g/mol .
  • Key Features: The longer chain (butanoic acid vs. Purity exceeds 95%, and it is marketed as a "versatile small molecule scaffold" for lab use .
b) 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid
  • Structure : Pyrazole ring attached to a shorter acetic acid chain .
  • Application : Used in DNA-encoded libraries to introduce hydrogen bond acceptors and aromatic functionality. Its compact structure favors rigid pharmacophore design .
c) 3-(1-Trityl-1H-pyrazol-4-yl)prop-1-yl-amine
  • Structure : Pyrazole with a trityl-protected amine and propyl chain.
  • Application : Intermediate in synthesizing histamine H₂ receptor ligands, demonstrating the role of pyrazole in receptor binding .

Substituent Modifications

a) 4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic acid
  • Structure : Adds a cyclopropyl group at the pyrazole 3-position.
  • Molecular Formula : C₁₀H₁₃BrN₂O₂; Molecular Weight : 273.13 g/mol .
b) 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24)
  • Structure: Complex derivative with quinolinone and phenyl substituents.
  • Synthesis : 86% yield via general procedure G; purity >95% .
  • Significance : The extended aromatic system enhances π-π stacking interactions, relevant in kinase inhibition studies.
Table 1: Comparative Data for Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Synthesis Yield (%)
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid C₇H₉BrN₂O₂ 233.06 None >95 Not reported
4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic acid C₁₀H₁₃BrN₂O₂ 273.13 3-Cyclopropyl 95 Not reported
Compound 24 C₂₈H₂₂BrN₃O₃ 528.40 Quinolinone, Phenyl >95 86
Compound 25 C₂₈H₂₁BrClN₃O₃ 562.84 Quinolinone, Chlorophenyl >95 27
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid C₅H₅BrN₂O₂ 205.01 None Not reported Not reported
Key Observations:
  • Synthetic Yields : Bulky substituents (e.g., Compound 25 with chlorophenyl) reduce yields (27%) compared to simpler analogs (e.g., Compound 24 at 86%) .
  • Biological Relevance : Pyrazole-acetic acid derivatives are prioritized in pharmacophore design for their balance of hydrophobicity and hydrogen-bonding capacity .
  • Steric Effects : Cyclopropyl groups enhance metabolic stability but may limit binding to shallow protein pockets .

Biological Activity

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound characterized by its unique pyrazole structure, which includes a bromine atom and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C7H9BrN2O2
  • Molecular Weight : 233.06 g/mol
  • CAS Number : 898054-60-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The compound acts as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. Additionally, it has been shown to modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds inhibit COX enzymes, thereby reducing inflammation markers in various models. For instance:

  • Study Findings : In a carrageenan-induced edema model, the compound demonstrated comparable anti-inflammatory activity to standard drugs like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

  • In Vitro Studies : The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 6 mm to 10 mm depending on the concentration used .
Bacterial StrainZone of Inhibition (mm)
E. coli8
Bacillus subtilis10
Staphylococcus aureus7

3. Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition at concentrations as low as 20 µM in certain cases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrazole derivatives in mice models. The results indicated that compounds similar to this compound significantly reduced paw edema compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives, researchers found that those containing the bromine substituent exhibited enhanced antimicrobial activity against Staphylococcus aureus, suggesting that halogenation plays a critical role in biological efficacy.

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodology :
  • Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and equipment calibration data .
  • Open-Source Repositories : Share protocols on platforms like Zenodo or protocols.io for peer validation .

Tables for Key Data

Parameter Typical Value Reference
Purity (HPLC)>95%
Storage Temperature–20°C (sealed, inert atmosphere)
Common Bromination AgentN-Bromosuccinimide (NBS)
Yield Optimization MethodDesign of Experiments (DoE)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-bromo-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
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3-(4-bromo-1H-pyrazol-1-yl)butanoic acid

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